4-(1,1-difluoroethyl)aniline hydrochloride
Description
Contextualization of Difluoroethylated Aniline (B41778) Scaffolds in Organic Chemistry
Difluoroethylated aniline scaffolds are gaining prominence in organic chemistry, particularly in the realm of medicinal chemistry and materials science. The geminal difluoroethyl group (CF2CH3) is increasingly recognized as a valuable bioisostere for other functional groups, such as carbonyl or sulfonyl groups. This substitution can modulate a molecule's lipophilicity, metabolic stability, and conformational preferences, thereby influencing its biological activity. nih.gov The aniline backbone, a ubiquitous structural element in numerous bioactive molecules and functional materials, provides a versatile platform for introducing this influential fluorinated moiety. nih.gov The development of efficient synthetic methods for the introduction of difluoroalkyl groups into aromatic systems, including anilines, is an active area of research, underscoring the growing demand for these scaffolds. nih.govacs.org
Recent advancements have focused on sustainable and mild protocols for the fluoroalkylation of organic molecules. nih.gov For instance, photoinduced methods, including visible-light organophotocatalysis and the formation of electron donor-acceptor (EDA) complexes, have emerged as powerful strategies for the preparation of difluoroalkyl anilines. nih.govacs.org These methods offer practical and operationally simple routes to access a wide range of difluoroalkylated aniline derivatives under mild conditions. nih.gov The ability to incorporate the gem-difluoro unit into anilines is particularly significant as these structures serve as key intermediates in the synthesis of more complex and medicinally relevant compounds. nih.gov
Historical Perspective on Aniline Derivatives in Chemical Synthesis and Applications
Aniline, first isolated in 1826, and its derivatives have a rich history intertwined with the development of modern chemistry. nih.gov A pivotal moment came in 1856 with William Henry Perkin's accidental discovery of mauveine, the first synthetic organic dye, from aniline. nih.govacademie-sciences.frresearchgate.net This event catalyzed the birth of the synthetic dye industry, with aniline-based dyes providing a vibrant and affordable palette of colors that revolutionized the textile industry. academie-sciences.frresearchgate.net
Beyond dyes, the applications of aniline derivatives expanded rapidly into various industrial and scientific domains. In the late 19th and early 20th centuries, aniline derivatives became foundational in the development of pharmaceuticals. Acetanilide, derived from aniline, was one of the earliest synthetic analgesics. This paved the way for the synthesis of a vast number of drugs, including the widely used analgesic and antipyretic, paracetamol (acetaminophen). nih.gov Furthermore, aniline derivatives have been instrumental in the production of rubber processing chemicals, agricultural products like herbicides and fungicides, and polymers such as polyurethanes. nih.govnih.gov The versatility of the aniline scaffold, allowing for a wide range of chemical modifications, has cemented its status as a cornerstone of industrial and medicinal chemistry. chim.it
| Timeline of Key Developments in Aniline Chemistry | |
| Year | Development |
| 1826 | Aniline first isolated by Otto Unverdorben. nih.gov |
| 1856 | William Henry Perkin synthesizes the first aniline dye, mauveine. nih.govacademie-sciences.frresearchgate.net |
| Late 19th Century | Emergence of aniline-derived pharmaceuticals like acetanilide. nih.gov |
| 20th Century | Widespread use in the manufacturing of rubber, agrochemicals, and polymers. nih.govnih.gov |
Significance of Fluorine Substitution in Aromatic Systems within Molecular Design
The strategic incorporation of fluorine into aromatic systems has become a powerful tool in modern molecular design, particularly in the pharmaceutical and agrochemical industries. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. acs.orgmdpi.com
One of the most significant impacts of fluorine substitution is the modulation of a compound's metabolic stability. By replacing a hydrogen atom with fluorine at a metabolically susceptible position on an aromatic ring, the C-F bond's high strength can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability. acs.orgmdpi.com
Furthermore, the high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing the acidity or basicity (pKa) of nearby functional groups. This can affect a molecule's solubility, membrane permeability, and binding affinity to its biological target. acs.orgmdpi.com Fluorine substitution can also impact the conformation of a molecule, which can be crucial for optimal interaction with a receptor or enzyme active site. The introduction of fluorine can lead to more favorable binding interactions, resulting in enhanced potency and selectivity. acs.org Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to the transformative impact of this element in drug discovery and development. mdpi.com
| Effects of Fluorine Substitution in Aromatic Systems | |
| Property | Impact |
| Metabolic Stability | Increased due to the high strength of the C-F bond, blocking metabolic oxidation. acs.orgmdpi.com |
| Acidity/Basicity (pKa) | Altered due to the high electronegativity of fluorine, affecting solubility and permeability. acs.orgmdpi.com |
| Binding Affinity | Can be enhanced through conformational changes and altered electronic interactions. acs.org |
| Lipophilicity | Can be increased, potentially improving membrane permeability. |
Overview of Research Trajectories for the Chemical Compound
While specific, in-depth research publications solely focused on 4-(1,1-difluoroethyl)aniline (B1393970) hydrochloride are not abundant in the public domain, its emergence in chemical supplier catalogs and patent literature points towards its role as a valuable building block in synthetic chemistry. The presence of the 1,1-difluoroethyl moiety on the aniline ring makes it a desirable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal and agricultural chemistry.
Research involving this compound likely falls into several key areas:
Synthesis of Novel Bioactive Molecules: The primary research trajectory for 4-(1,1-difluoroethyl)aniline hydrochloride is its use as an intermediate in the synthesis of new drug candidates and agrochemicals. The difluoroethyl group can be strategically incorporated to enhance the properties of the final product, as discussed in the previous section.
Development of New Synthetic Methodologies: The synthesis of fluorinated anilines, including 4-(1,1-difluoroethyl)aniline, is an area of ongoing research. Novel and more efficient methods for introducing the 1,1-difluoroethyl group onto the aniline core are of significant interest to synthetic chemists.
Materials Science Applications: While less documented, aniline derivatives are used in the development of polymers and other materials. The unique electronic properties conferred by the difluoroethyl group could be explored for the creation of novel materials with specific optical or electronic characteristics.
The commercial availability of this compound suggests that it is being actively explored in both academic and industrial research settings as a key starting material for the creation of next-generation chemical entities.
Structure
3D Structure of Parent
Properties
CAS No. |
2408975-58-4 |
|---|---|
Molecular Formula |
C8H10ClF2N |
Molecular Weight |
193.62 g/mol |
IUPAC Name |
4-(1,1-difluoroethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H9F2N.ClH/c1-8(9,10)6-2-4-7(11)5-3-6;/h2-5H,11H2,1H3;1H |
InChI Key |
VIJDABDKIICFBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)(F)F.Cl |
Purity |
89 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Routes for the Synthesis of 4-(1,1-Difluoroethyl)aniline (B1393970) Hydrochloride
The construction of 4-(1,1-difluoroethyl)aniline hydrochloride is a multi-step process that hinges on the successful installation of key functional groups and the eventual formation of the hydrochloride salt.
The introduction of the 1,1-difluoroethyl moiety (–CF₂CH₃) into aromatic systems is a critical step in the synthesis of the target compound. The CF₂CH₃ group is valued as it can serve as a bioisostere for groups like methoxy, potentially improving metabolic stability and potency in bioactive molecules. cas.cn
One prominent method involves the copper-mediated 1,1-difluoroethylation of aryl compounds. This technique utilizes a 1,1-difluoroethyl copper species, generated from (1,1-difluoroethyl)trimethylsilane (TMSCF₂CH₃), to react with diaryliodonium salts under mild conditions. cas.cn This process is notable for its good to excellent yields and its tolerance of a wide array of functional groups, making it a practical tool for incorporating the difluoroethyl group into complex molecules. cas.cn The reaction demonstrates a preference for transferring the more electron-deficient aryl group from unsymmetrical diaryliodonium salts. cas.cn
Another approach involves the conversion of ketone precursors. For instance, an acetophenone (B1666503) derivative can be treated with a nucleophilic fluorinating agent, such as N,N-diethylaminosulfur trifluoride (DAST), to transform the carbonyl group into a difluoroalkyl group. cas.cn
Table 1: Comparison of Methods for 1,1-Difluoroethyl Group Introduction
| Method | Reagent | Precursor | Key Features |
|---|---|---|---|
| Copper-Mediated Difluoroethylation | "CuCF₂CH₃" from TMSCF₂CH₃ | Diaryliodonium Salt | Mild conditions, high yields, broad functional group tolerance. cas.cn |
Introducing an amino group onto an aromatic ring that already bears a fluorinated substituent requires careful consideration of the existing group's electronic influence. The 1,1-difluoroethyl group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack but can facilitate nucleophilic aromatic substitution.
A common industrial and laboratory route to aromatic amines is the reduction of a corresponding nitroarene. chemistrystudent.com For a precursor like 1-(1,1-difluoroethyl)-4-nitrobenzene, the nitro group can be reduced to an amine using various reducing agents, such as tin or iron metal in the presence of concentrated hydrochloric acid. chemistrystudent.com This method is effective and widely used for preparing primary aromatic amines. chemistrystudent.com
Direct amination of C-H bonds on a fluorinated arene is another, more advanced strategy. Reagents like N-fluorobenzenesulfonimide (NFSI) can act as an amine source in transition-metal-catalyzed reactions. rsc.org For example, palladium or copper catalysts can facilitate the direct amination of aromatic C-H bonds, although the regioselectivity would be influenced by the directing effects of the existing difluoroethyl group. rsc.org
A typical synthetic pathway would start with a commercially available substituted benzene (B151609). For instance, 4-nitroacetophenone could serve as a starting material. The synthesis would proceed via two key transformations:
Fluorination of the ketone: The acetyl group (–COCH₃) is converted to the 1,1-difluoroethyl group (–CF₂CH₃) using a fluorinating agent like DAST.
Reduction of the nitro group: The nitro group (–NO₂) is then reduced to the primary amine (–NH₂) to yield 4-(1,1-difluoroethyl)aniline. chemistrystudent.com
The final step in the synthesis is the formation of the hydrochloride salt. This is a straightforward acid-base reaction where the basic amino group of 4-(1,1-difluoroethyl)aniline reacts with hydrochloric acid (HCl). quora.com
The reaction is typically carried out by dissolving the free amine in a suitable organic solvent, such as diethyl ether, ethanol, or isopropanol, and then adding a solution of HCl (either gaseous HCl dissolved in a solvent or concentrated aqueous HCl). youtube.com The amine acts as a Brønsted-Lowry base, accepting a proton from the acid to form an ammonium (B1175870) salt. quora.com
R-NH₂ + HCl → R-NH₃⁺Cl⁻
This process results in the precipitation of the this compound salt, which is typically a crystalline solid. youtube.com The formation of a hydrochloride salt often improves the compound's stability and water solubility, which is a common practice in the pharmaceutical industry. quora.com Purification of the salt can be achieved through recrystallization or by washing the precipitate. google.com
Reaction Pathways and Mechanistic Elucidation Involving the Chemical Compound
The reactivity of 4-(1,1-difluoroethyl)aniline is governed by the interplay between the electron-donating amino group and the electron-withdrawing 1,1-difluoroethyl group.
In electrophilic aromatic substitution (EAS), the substituent already on the ring dictates the position and rate of the incoming electrophile's attack. The amino group (–NH₂) is a powerful activating group and is strongly ortho- and para-directing due to its ability to donate its lone pair of electrons into the aromatic π-system. byjus.com Conversely, the 1,1-difluoroethyl group (–CF₂CH₃) is deactivating and meta-directing due to the strong inductive electron-withdrawing effect of the fluorine atoms.
In 4-(1,1-difluoroethyl)aniline, these two groups are in a para relationship. The powerful activating and ortho-directing nature of the amino group dominates the directing effects. Therefore, electrophilic substitution is expected to occur at the positions ortho to the amino group (positions 2 and 6). byjus.com
Table 2: Directing Effects of Substituents in 4-(1,1-difluoroethyl)aniline
| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Para or Meta Directing |
|---|---|---|---|---|
| –NH₂ | 1 | Electron-donating (resonance) | Strongly Activating | Ortho, Para |
However, a significant complication arises during many EAS reactions (e.g., nitration, sulfonation) that are performed in strong acid. Under these conditions, the basic amino group is protonated to form the anilinium ion (–NH₃⁺). The –NH₃⁺ group is strongly deactivating and a meta-director. libretexts.org This would direct incoming electrophiles to the positions meta to the anilinium group (positions 3 and 5), which are also meta to the difluoroethyl group.
To avoid this issue and achieve substitution ortho to the amine, the amino group is often protected by acetylation to form an acetanilide. libretexts.orglibretexts.org The acetamido group (–NHCOCH₃) is still an ortho-, para-director and activating, but less so than the amino group. libretexts.org Its steric bulk also favors substitution at the less hindered para position, but since that is already occupied, it directs to the ortho positions. After the EAS reaction, the acetyl group can be removed by hydrolysis to regenerate the amino group. libretexts.org
For example, in a halogenation reaction using bromine water, the high reactivity of the aniline (B41778) would likely lead to the formation of 2,6-dibromo-4-(1,1-difluoroethyl)aniline, as the amino group strongly activates these positions. byjus.com
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The rate of these reactions is often facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com
In the context of 4-(1,1-difluoroethyl)aniline, the aniline moiety can act as a nucleophile in SNAr reactions. For instance, the N-arylation of aniline derivatives is a known method for implementing nucleophilic aromatic substitution. nih.gov While specific examples with 4-(1,1-difluoroethyl)aniline are not extensively documented, its amino group can participate in reactions with highly activated aryl halides or other electrophilic aromatic systems.
Conversely, the aromatic ring of 4-(1,1-difluoroethyl)aniline itself is not strongly activated towards nucleophilic attack. The 1,1-difluoroethyl group is generally considered to be electron-withdrawing, which would slightly activate the ring, but it is not as powerful as nitro or cyano groups. However, under forcing conditions or with photoredox catalysis, nucleophilic substitution on unactivated fluoroarenes can be achieved. nih.gov This suggests that, in principle, a derivative of 4-(1,1-difluoroethyl)aniline bearing a suitable leaving group could undergo SNAr reactions.
General conditions for nucleophilic aromatic substitution reactions involving aniline derivatives are presented in the table below.
| Reactants | Conditions | Product Type | Reference |
|---|---|---|---|
| Aniline derivative, Activated Aryl Halide | Base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., DMF, DMSO) | N-Aryl Aniline | nih.gov |
| Unactivated Fluoroarene, Nucleophile (e.g., Azole, Amine) | Organic Photoredox Catalyst, Light Irradiation, Solvent (e.g., DCE/TFE) | Substituted Arene | nih.gov |
Redox Chemistry and Transformations
The redox chemistry of 4-(1,1-difluoroethyl)aniline involves both the aniline and the difluoroethyl moieties. Aromatic amines can undergo one-electron oxidation to form radical cations. osti.gov The stability and subsequent reactions of these radical cations are influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the 1,1-difluoroethyl group would likely affect the oxidation potential of the aniline nitrogen.
The difluoroethyl group itself is generally stable to common oxidizing and reducing agents. However, metabolic studies on related compounds, such as (α,α-difluoroethyl) thioethers, have shown that oxidation of the atom attached to the difluoroethyl group can occur. For instance, a thioether can be oxidized to the corresponding sulfoxide (B87167) and sulfone. beilstein-journals.org This suggests that under specific biological or chemical oxidative conditions, transformations involving the difluoroethyl group or its linkage to the aromatic ring might be possible.
The synthesis of difluoroalkyl anilines can proceed through photoinduced methods that involve single electron transfer (SET) processes, highlighting the relevance of redox events in the formation of these compounds. acs.org The redox properties of the reaction components in such syntheses can be analyzed using techniques like cyclic voltammetry. acs.org
Cross-Coupling Reactions Utilizing the Chemical Compound
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While there are no direct reports of cross-coupling reactions using 4-(1,1-difluoroethyl)aniline as a coupling partner, its structure suggests potential applications. Anilines can be converted into more reactive species for cross-coupling. For example, anilines can be transformed into aryl iodides through diazotization followed by iododediazotization, making them suitable substrates for Suzuki-Miyaura and Sonogashira cross-coupling reactions. nih.gov
A para-iodo substituted N,N-dimethylaniline has been shown to be a competent substrate for further cross-coupling reactions after a difluoroalkylation reaction, indicating that a halogenated derivative of 4-(1,1-difluoroethyl)aniline could serve as a valuable building block in cross-coupling chemistry. acs.org
The table below summarizes general conditions for cross-coupling reactions that could be adapted for derivatives of 4-(1,1-difluoroethyl)aniline.
| Reaction Type | Substrates | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl Halide, Boronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl | beilstein-journals.org |
| Sonogashira | Aryl Halide, Terminal Alkyne | Palladium Catalyst, Copper Co-catalyst, Base | Aryl Alkyne | nih.gov |
Rearrangement Reactions and Transformations
Several classic rearrangement reactions involve amine functionalities. The Hofmann and Curtius rearrangements, for example, convert amides and acyl azides, respectively, into primary amines with the loss of one carbon atom via an isocyanate intermediate. masterorganicchemistry.com While these reactions are not direct transformations of 4-(1,1-difluoroethyl)aniline itself, they represent potential synthetic routes to or from derivatives of this compound.
A more relevant transformation is the rearrangement of arylsulfamates to para-sulfonyl anilines. nih.gov This reaction proceeds through the formation of an N-sulfamate intermediate which then rearranges to the C-sulfonated product. It is conceivable that 4-(1,1-difluoroethyl)aniline could undergo such a rearrangement, providing a pathway to sulfonated derivatives.
Sustainable and Green Chemistry Approaches in Synthesis
The development of sustainable and mild protocols for the synthesis of fluorinated organic compounds is an area of active research. nih.gov For the synthesis of difluoroalkyl anilines, including potentially 4-(1,1-difluoroethyl)aniline, photoinduced methods that are transition-metal-free represent a green chemistry approach. acs.org
Catalytic Methods for Synthesis
Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency and reduced waste. The synthesis of fluoroanilines can be achieved through the catalytic hydrogenation of nitrofluorobenzene compounds. google.com
More specifically, the synthesis of difluoroalkyl anilines has been accomplished using visible-light organophotocatalytic systems. acs.org These methods operate under mild conditions and often utilize an organic dye like Eosin Y as the photocatalyst. nih.gov The reaction proceeds via an oxidative quenching cycle. Another approach involves the formation of an electron donor-acceptor (EDA) complex between anilines and a difluoroalkylating agent, which upon photoirradiation, leads to the desired product. acs.org
The table below details catalytic methods for the synthesis of difluoroalkyl anilines.
| Catalyst System | Reactants | Conditions | Product | Reference |
|---|---|---|---|---|
| Eosin Y (Organophotocatalyst) | Aniline, Ethyl 2-iodo-2,2-difluoroacetate | Visible Light (525 nm), K₂CO₃, TBAI, DMF | Difluoroalkyl Aniline | nih.gov |
| None (EDA Complex) | Aniline, Ethyl 2-iodo-2,2-difluoroacetate | Visible Light (427 nm), Na₂CO₃, DMSO | Difluoroalkyl Aniline | acs.org |
| Palladium-on-carbon | Nitrofluorobenzene | H₂ pressure | Fluoroaniline | google.com |
Solvent-Free Reaction Conditions
While specific solvent-free methods for the synthesis of this compound are not prominently reported in the reviewed literature, the general trend in green chemistry is to minimize or eliminate the use of volatile organic solvents. The development of solvent-free or solid-state reactions for the synthesis of fluorinated anilines remains a desirable goal for future research.
Atom Economy Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. lab-chemicals.comprimescholars.comrsc.orgresearchgate.net An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. primescholars.comresearchgate.net
A plausible and common synthetic route to this compound involves a two-step process:
Fluorination of 4-aminoacetophenone: The ketone functionality of 4-aminoacetophenone is converted to a difluoroethyl group using a fluorinating agent.
Formation of the hydrochloride salt: The resulting 4-(1,1-difluoroethyl)aniline is then treated with hydrochloric acid to yield the hydrochloride salt.
For the purpose of illustrating atom economy, let us consider a representative fluorination reaction of 4-aminoacetophenone using diethylaminosulfur trifluoride (DAST) as the fluorinating agent. This reaction is a type of substitution reaction, which is often less atom-economical than addition or rearrangement reactions. rsc.org The subsequent salt formation is an addition reaction and is, in principle, 100% atom economical.
Step 1: Fluorination C₈H₉NO + C₄H₁₀F₃NS → C₈H₉F₂N + C₄H₁₀NOS
Step 2: Salt Formation C₈H₉F₂N + HCl → C₈H₁₀ClF₂N
Interactive Data Table: Atom Economy Calculation for the Synthesis of this compound
| Reactant | Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | 1 | 135.16 |
| DAST | C₄H₁₀F₃NS | 161.21 | 1 | 161.21 |
| Hydrochloric Acid | HCl | 36.46 | 1 | 36.46 |
| Total Reactants | 332.83 | 332.83 | ||
| Desired Product | ||||
| This compound | C₈H₁₀ClF₂N | 193.62 | 1 | 193.62 |
| Byproducts | ||||
| Diethylaminosulfinyl fluoride (B91410) | C₄H₁₀NOS | 135.21 | 1 | 135.21 |
| Total Products | 328.83 | 328.83 |
Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100
Percent Atom Economy = (193.62 / 332.83) x 100 ≈ 58.17%
This calculation demonstrates that even with a high chemical yield, a significant portion of the reactant atoms end up as byproducts, highlighting the importance of developing more atom-economical synthetic routes.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, improved yields, and enhanced product purity compared to conventional heating methods. mdpi.combg.ac.rs The application of microwave irradiation can be particularly beneficial for the synthesis of fluorinated anilines.
While a specific microwave-assisted protocol for the synthesis of this compound is not extensively detailed in peer-reviewed literature, we can extrapolate from similar reported transformations. The fluorination of aryl ketones, a key step in a potential synthesis of the target compound, has been shown to be amenable to microwave heating. nih.gov Microwave irradiation can efficiently heat the reaction mixture, leading to faster reaction rates and potentially minimizing the formation of side products. bg.ac.rs
For instance, the fluorination of a ketone with a reagent like DAST or other modern fluorinating agents could be accelerated under microwave conditions. A general procedure would involve charging a microwave-safe vessel with the aryl ketone, the fluorinating agent, and a suitable solvent, followed by irradiation at a set temperature and time.
Interactive Data Table: Comparison of Conventional and Microwave-Assisted Synthesis of a Hypothetical Fluorination Step
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours (e.g., 6-24 h) | Minutes (e.g., 10-30 min) |
| Temperature | Often requires high temperatures | Precise temperature control |
| Energy Consumption | Higher | Lower |
| Yield | Moderate to good | Often higher |
| Byproduct Formation | Can be significant | Often reduced |
The advantages of a microwave-assisted protocol for the synthesis of 4-(1,1-difluoroethyl)aniline would include a more energy-efficient and time-saving process, which are key objectives of green chemistry. mdpi.combg.ac.rs The rapid and controlled heating provided by microwaves can lead to cleaner reactions with easier work-up procedures. bg.ac.rs
Advanced Characterization Methodologies for Structural and Purity Assessment
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in piecing together the molecular puzzle of 4-(1,1-difluoroethyl)aniline (B1393970) hydrochloride, offering insights into its atomic connectivity and the chemical environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of 4-(1,1-difluoroethyl)aniline hydrochloride. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the molecular structure can be obtained.
¹H NMR: In the proton NMR spectrum, the aromatic protons on the benzene (B151609) ring typically appear as a set of multiplets in the range of 7.0-8.0 ppm. The exact chemical shifts and coupling patterns are influenced by the presence of the amino and difluoroethyl substituents. The protons of the methyl group in the difluoroethyl moiety are expected to show a triplet due to coupling with the adjacent fluorine atoms. The amine protons of the hydrochloride salt would likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon environments in the molecule. The aromatic carbons would resonate in the typical region of 110-150 ppm. The carbon atom of the difluoroethyl group directly attached to the two fluorine atoms would exhibit a characteristic triplet in the proton-coupled spectrum and a downfield shift due to the electronegativity of the fluorine atoms. The methyl carbon would appear at a more upfield position.
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms of the difluoroethyl group are expected to give rise to a quartet in the proton-coupled ¹⁹F NMR spectrum due to coupling with the three protons of the adjacent methyl group. This provides definitive evidence for the presence and nature of the difluoroethyl group.
Table 1: Predicted NMR Data for 4-(1,1-difluoroethyl)aniline
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H | Aromatic: ~7.0-7.5 | Multiplets |
| -CH₃: ~2.0 | Triplet | |
| -NH₃⁺: Broad singlet | Singlet | |
| ¹³C | Aromatic C: ~115-145 | |
| -CF₂-: ~120-125 | Triplet | |
| -CH₃: ~20-25 | ||
| ¹⁹F | -CF₂-: (Varies with standard) | Quartet |
Note: The table presents predicted values based on general principles of NMR spectroscopy for similar structures. Actual experimental values may vary.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" for identification and structural analysis.
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the anilinium ion (-NH₃⁺) typically appear as a broad band in the region of 2800-3200 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C-F stretching vibrations of the difluoroethyl group are strong and will likely be found in the 1000-1200 cm⁻¹ region. Bending vibrations for the aromatic ring and other functional groups will also be present at lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy can provide additional structural information. Aromatic ring vibrations often give strong signals in the Raman spectrum. The C-F stretching modes may also be Raman active, complementing the IR data.
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For 4-(1,1-difluoroethyl)aniline, the molecular ion peak [M+H]⁺ would be expected at an m/z corresponding to its molecular weight plus a proton. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.
Table 2: Predicted Mass Spectrometry Data for 4-(1,1-difluoroethyl)aniline
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 158.07759 |
| [M+Na]⁺ | 180.05953 |
| [M-H]⁻ | 156.06303 |
Note: Data sourced from PubChem and represents predicted values for the free base. The hydrochloride salt would likely show the same mass for the cationic portion. chiralen.com
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. Aniline (B41778) and its derivatives typically exhibit characteristic absorption bands related to the π-π* transitions of the benzene ring. For this compound, the spectrum would likely show absorption maxima in the UV region, and the position and intensity of these bands can be influenced by the substituents on the aromatic ring and the pH of the solution.
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical compounds and other fine chemicals. A robust HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The method would be optimized to achieve good resolution between the main peak of the target compound and any potential impurities. A photodiode array (PDA) detector is often used to monitor the elution at multiple wavelengths, which helps in identifying and quantifying impurities. Method validation would be performed to ensure its accuracy, precision, linearity, and robustness.
Table 3: Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
Note: This table provides a typical starting point for method development and is not based on specific experimental data for this compound.
Gas Chromatography (GC) Techniques
Gas chromatography is a powerful tool for the separation and analysis of volatile and thermally stable compounds. thermofisher.com For this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as a critical method for purity assessment and the identification of potential impurities. epa.govmdpi.com
Due to the polar nature of anilines, which can lead to peak tailing and poor chromatographic resolution on standard non-polar columns, specialized capillary columns are often employed. uw.edu.pl A fused silica (B1680970) capillary column with a mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane, is often suitable for the analysis of aromatic amines.
To enhance volatility and improve peak shape, derivatization of the aniline functional group is a common strategy. nih.govnih.gov However, direct analysis of the free base, liberated from the hydrochloride salt, can also be performed under optimized conditions.
Below is a representative table of GC-MS parameters that could be utilized for the analysis of 4-(1,1-difluoroethyl)aniline, the free base of the hydrochloride salt.
| Parameter | Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35-400 amu |
Thin-Layer Chromatography (TLC) Methodologies
Thin-Layer Chromatography (TLC) is a versatile and rapid technique for the qualitative monitoring of reactions and the assessment of compound purity. For aromatic amines like 4-(1,1-difluoroethyl)aniline, TLC provides a straightforward method for separation and identification. rsc.orgoup.com
The choice of the stationary phase and mobile phase is crucial for achieving good separation. Silica gel is a commonly used stationary phase for the analysis of aniline derivatives. niscpr.res.inresearchgate.net The mobile phase typically consists of a mixture of a non-polar solvent and a more polar solvent to facilitate the migration of the compounds up the plate. niscpr.res.in
Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) if the compounds are UV-active. epfl.ch Alternatively, staining reagents can be used. A common reagent for visualizing amines is a p-anisaldehyde solution followed by heating, which produces colored spots. epfl.ch
A representative TLC system for the analysis of 4-(1,1-difluoroethyl)aniline is detailed below.
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F254 aluminum-backed plates |
| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |
| Development | Ascending |
| Visualization | UV light (254 nm) and/or staining with p-anisaldehyde solution followed by heating |
| Expected Rf Value | ~0.4 (This is an estimated value and can vary based on exact conditions) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique provides unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the molecule. It also reveals details about the crystal packing and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the physical properties of the solid state. researchgate.netnih.gov
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. suniv.ac.in The hydrochloride salt of an aniline derivative is expected to exhibit strong hydrogen bonds between the chloride anion and the anilinium proton. inchem.org
The crystal structure of a related compound, 4-fluoroaniline (B128567), has been reported, providing a basis for comparison. nih.gov While the specific crystallographic data for this compound is not publicly available, a hypothetical dataset based on similar structures is presented below to illustrate the type of information obtained from an X-ray crystallographic analysis.
| Crystallographic Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C8H10Cl F2N |
| Formula Weight | 193.62 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 9.345 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (Å3) | 933.4 |
| Z | 4 |
| Calculated Density (g/cm3) | 1.378 |
Applications As a Chemical Building Block and Precursor
Role in Heterocyclic Compound Synthesis
The presence of the primary amino group on the aniline (B41778) ring is the key feature that allows 4-(1,1-difluoroethyl)aniline (B1393970) to be a precursor in the synthesis of a wide array of heterocyclic compounds. The asymmetric synthesis of nitrogen-containing heterocycles is a subject of ongoing interest in medicinal and bio-organic chemistry. organic-chemistry.org
The nucleophilic nitrogen of 4-(1,1-difluoroethyl)aniline can participate in condensation reactions with various electrophilic partners to form nitrogen-containing rings. organic-chemistry.orgnih.gov For instance, reactions with diketones, halo-ketones, or other bifunctional carbonyl compounds can lead to the formation of five- or six-membered heterocycles such as pyrroles, pyrazoles, and pyridines. mdpi.comnih.gov These synthetic strategies are fundamental in building the core structures of many biologically active molecules. nih.govmsesupplies.com The general principle involves the formation of one or more carbon-nitrogen bonds, often followed by a cyclization/dehydration step, to construct the heterocyclic system. mdpi.com
Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for constructing polycyclic systems. Aniline derivatives are common substrates in these transformations. A notable example is the catalyst-free, visible-light-driven annulation reaction between N,N-substituted dialkyl anilines and certain alkenes to produce substituted tetrahydroquinolines with high stereoselectivity. nih.gov In this type of reaction, an electron donor-acceptor (EDA) complex is formed and photoexcited, initiating the cyclization. nih.gov While this specific example uses a dialkyl aniline, the underlying principle can be adapted for primary anilines like 4-(1,1-difluoroethyl)aniline, which can be alkylated prior to reaction or used in similar annulation strategies to build fused heterocyclic scaffolds. Another approach involves copper-catalyzed [4+1] annulation reactions, which provide a modular synthesis for other types of heterocycles. organic-chemistry.org
Integration into Complex Organic Molecules
Beyond heterocycles, the compound is a foundational piece for constructing larger, more complex organic structures, leveraging the reactivity of its aniline functional group.
The most direct and common transformation of the aniline moiety is its conversion to an amide. This is typically achieved by reacting 4-(1,1-difluoroethyl)aniline with a carboxylic acid or its more reactive derivatives, such as acid chlorides or anhydrides. libretexts.orgyoutube.com The reaction with an acid chloride, for example, is rapid and generally high-yielding, though it produces hydrochloric acid as a byproduct which must be neutralized by an added base to allow the reaction to proceed to completion. youtube.com
Direct condensation with a carboxylic acid is also possible but often requires a coupling agent or a mediator. One reported method for direct amidation involves using titanium tetrachloride (TiCl₄) in pyridine, which facilitates the condensation of anilines and carboxylic acids to form amides in high yields. nih.gov
| Reagent | Reaction Type | Product |
| Carboxylic Acid (R-COOH) + Coupling Agent | Direct Amidation | Amide (R-CONH-Ar) |
| Acid Chloride (R-COCl) + Base | Acylation | Amide (R-CONH-Ar) |
| Acid Anhydride ((RCO)₂O) | Acylation | Amide (R-CONH-Ar) |
| This table illustrates general methods for amide bond formation starting from an aniline derivative. |
While direct ester formation from an aniline is not a standard transformation, the aniline group can be part of a larger molecular synthesis that incorporates an ester functionality elsewhere in the structure. For instance, α-anilinoacetates can be synthesized by reacting the aniline with α-chloroesters. mdpi.com
The 1,1-difluoroethyl group is an increasingly important substituent in modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. researchgate.netresearchgate.net This group can act as a bioisostere for other functionalities, improving metabolic stability, binding affinity, and other pharmacokinetic properties. By using 4-(1,1-difluoroethyl)aniline hydrochloride as a starting material, chemists can directly incorporate this valuable fluorinated aromatic scaffold into a target molecule without needing to perform a challenging fluorination step late in the synthesis. researchgate.netresearchgate.net This approach is synthetically efficient for creating libraries of complex molecules containing the difluoroethylated phenyl core.
Applications in Medicinal Chemistry Intermediate Synthesis
The structural motifs present in this compound make it a highly relevant intermediate in medicinal chemistry and drug discovery. researchgate.netresearchgate.netchiralen.com Anilines are a common feature in drug candidates but can sometimes lead to the formation of reactive metabolites. nih.gov The specific substitution pattern and the presence of the fluorine atoms in this compound can modulate its electronic and metabolic properties.
This building block is listed as an intermediate in the synthesis of isoindolinone compounds and other pharmaceutical compositions. chiralen.com The general strategy involves using the aniline as a key component that is integrated into a larger, more complex drug candidate. For example, substituted anilines are critical synthons in the creation of modern kinase inhibitors used in oncology. In the synthesis of the drug Infigratinib, a substituted aniline is coupled to a dichloropyrimidine core to build the final molecule. pharmaexcipients.com Similarly, the synthesis of Asciminib involves coupling a halogenated aniline derivative to a pyrimidine (B1678525) core. pharmaexcipients.com These examples highlight a common paradigm where a functionalized aniline, such as 4-(1,1-difluoroethyl)aniline, serves as a key fragment for constructing biologically active agents. pharmaexcipients.comnih.gov
| Compound/Class | Application/Significance | Related Precursor Example | Citation |
| Isoindolinone Compounds | Pharmaceutical compositions | This compound | chiralen.com |
| Infigratinib (FGFR Inhibitor) | Treatment of solid tumors | 4-(4-ethylpiperazin-1-yl)aniline | pharmaexcipients.com |
| Asciminib (BCR-ABL1 Inhibitor) | Treatment of leukemia | 4-(difluoromethoxy)aniline derivative | pharmaexcipients.com |
| Chlorothalonil Derivatives | Fungicidal agents for agrochemicals | (Un)substituted phenyl amines | nih.gov |
| This table presents examples of how aniline derivatives are used as intermediates in the synthesis of bioactive molecules. |
Precursor for Bioactive Molecule Scaffolds
Research has identified this compound as a crucial intermediate in the synthesis of complex molecular frameworks with therapeutic potential. One notable application is in the creation of isoindolinone compounds. chiralen.com Isoindolinone derivatives are recognized for their diverse biological activities and are a key structural motif in medicinal chemistry. nih.gov
Furthermore, this aniline derivative is cited in patents for pharmaceutical compositions aimed at treating diseases and disorders caused by or associated with premature termination codons. chiralen.com This suggests its role in the synthesis of molecules designed to interact with and modulate fundamental biological processes at the genetic level.
Role in Drug Discovery Programs as a Synthetic Tool
The utility of this compound extends to its role as a versatile tool in broader drug discovery programs. The presence of the 1,1-difluoroethyl group can lead to the development of compounds with improved pharmacological profiles. researchgate.net The aniline functional group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into a wide range of potential drug candidates.
Its application in the synthesis of isoindolinone-based structures is a prime example of its utility. chiralen.com Isoindolinone scaffolds are being investigated for various therapeutic areas, including as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov The availability of this compound allows medicinal chemists to systematically explore the impact of the difluoroethyl group on the efficacy and properties of new drug entities.
Table 1: Pharmaceutical Applications of this compound
| Application Area | Specific Use | Reference |
| Bioactive Scaffolds | Precursor for isoindolinone compounds | chiralen.com |
| Bioactive Scaffolds | Use in pharmaceutical compositions for treating genetic disorders | chiralen.com |
| Drug Discovery | Synthetic tool for introducing the 1,1-difluoroethyl group | researchgate.net |
Applications in Agrochemical Intermediate Synthesis
While fluorinated compounds are of increasing importance in the development of modern agrochemicals, specific details regarding the application of this compound in this sector are not extensively documented in the available research. The introduction of fluorine can enhance the efficacy and stability of pesticides, herbicides, and fungicides. nih.gov
Precursor for Pesticide/Herbicide/Fungicide Scaffolds
There is no specific information available in the search results detailing the use of this compound as a direct precursor for the scaffolds of commercially significant pesticides, herbicides, or fungicides.
Role in Agrochemical Development Programs
There is no specific information available in the search results outlining the precise role of this compound within agrochemical development programs.
Mechanistic Studies of Interactions with Biological Targets Excluding Efficacy and Safety
In Vitro Enzyme Inhibition Mechanisms
Aniline (B41778) derivatives have been shown to act as inhibitors for various enzymes. nih.govresearchgate.net The nature and position of substituents on the aniline ring play a crucial role in determining the inhibitory potency and selectivity.
Without experimental data, the binding site of 4-(1,1-difluoroethyl)aniline (B1393970) hydrochloride on a putative enzyme can be hypothesized based on the analysis of similar structures. For instance, studies on aniline derivatives as enzyme inhibitors often reveal that the aniline moiety can engage in hydrogen bonding and π-π stacking interactions within the enzyme's active site. nih.gov The amino group of the aniline can act as a hydrogen bond donor or acceptor, while the aromatic ring can interact with hydrophobic pockets or aromatic residues of the enzyme. sci-hub.senih.gov
In the case of 4-(1,1-difluoroethyl)aniline hydrochloride, the difluoroethyl group at the para-position would significantly influence its binding. This bulky and lipophilic group could occupy a hydrophobic sub-pocket within the active site, potentially enhancing binding affinity. The fluorine atoms are not typically involved in hydrogen bonding but can form favorable electrostatic interactions. mdpi.com Molecular docking simulations of related aniline derivatives have shown that the orientation within the binding site is critical for inhibitory activity, with substituents often dictating the preferred binding mode. nih.govnih.gov For example, in a study of 1,3,5-triazine (B166579) derivatives, the N-(4-aminobenzoyl)-l-glutamic acid scaffold, which contains an aniline-like moiety, was shown to form crucial hydrogen bonds with amino acid residues like Arg122 and Ser120 in the active site of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (Pf-DHFR-TS). nih.gov
Table 1: Potential Interacting Residues in a Hypothetical Enzyme Binding Site
| Interacting Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |
| Aniline Amino Group | Aspartate, Glutamate, Serine | Hydrogen Bonding |
| Aniline Aromatic Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic |
| 1,1-difluoroethyl Group | Leucine, Isoleucine, Valine | Hydrophobic Interactions |
| Fluorine Atoms | Polar residues, Metal ions | Electrostatic Interactions |
Kinetic studies are essential to elucidate the mechanism of enzyme inhibition. embrapa.brmdpi.comnih.govfiveable.me Aniline derivatives have been reported to exhibit various modes of enzyme inhibition, including competitive, non-competitive, and mixed inhibition, depending on the specific enzyme and the structure of the aniline derivative.
For this compound, a kinetic analysis would be necessary to determine its mechanism of action on a specific enzyme. If it were to act as a competitive inhibitor, it would likely bind to the active site of the enzyme, competing with the natural substrate. The inhibition constant (Ki) would quantify its binding affinity. Non-competitive or mixed inhibition would suggest binding to an allosteric site, a site distinct from the substrate-binding site, which is a characteristic of allosteric modulators. mdpi.com The presence of the difluoroethyl group could influence the kinetics of binding and dissociation from the target enzyme. For instance, studies on other fluorinated compounds have shown that fluorine substitution can impact the residence time of a ligand at its target, which can be a critical determinant of its biological activity. researchgate.net
Receptor Binding Profiling at a Molecular Level
The interaction of small molecules with receptors is a cornerstone of pharmacology. Aniline derivatives have been investigated as ligands for various receptors, including G protein-coupled receptors (GPCRs). drugbank.comunimi.it
Molecular modeling and docking are powerful tools to predict and analyze the binding of ligands to receptors. nih.govnih.gov For this compound, a hypothetical binding model to a receptor would involve interactions similar to those described for enzymes. The aniline moiety could form key hydrogen bonds and aromatic interactions with residues in the receptor's binding pocket. For example, in the development of melatonin (B1676174) receptor ligands, N-(substituted-anilinoethyl)amides were designed, and their binding was found to be highly dependent on the substituents on the aniline ring. unimi.it
Table 2: Predicted Binding Affinities of Aniline Derivatives to Various Receptors (Hypothetical Data)
| Receptor Target | Compound | Predicted Ki (nM) | Predicted Interaction Type |
| Receptor A | Aniline | 500 | Orthosteric Antagonist |
| Receptor A | 4-ethylaniline | 250 | Orthosteric Antagonist |
| Receptor A | 4-(1,1-difluoroethyl)aniline | 150 | Orthosteric Antagonist |
| Receptor B | Aniline | >1000 | No significant binding |
| Receptor B | 4-(1,1-difluoroethyl)aniline | 800 | Weak interaction |
Note: The data in this table is purely hypothetical and for illustrative purposes, as no specific receptor binding data for this compound is publicly available.
Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric site where the endogenous ligand binds. mdpi.comresearchgate.netnih.govdrugdiscoverytrends.com This mode of action can offer greater selectivity and a more nuanced modulation of receptor activity. While there are no specific studies demonstrating allosteric modulation by this compound, the potential for such a mechanism exists.
The aniline scaffold has been incorporated into molecules designed as allosteric modulators. mdpi.com For a compound like this compound to act as an allosteric modulator, it would need to bind to an allosteric pocket on a receptor. This binding could induce a conformational change in the receptor that alters the binding or signaling of the orthosteric ligand. The difluoroethyl group could be critical for fitting into a specific allosteric site. Functional assays, such as those measuring downstream signaling pathways in the presence of both the orthosteric ligand and the potential modulator, would be required to confirm allosteric activity.
Environmental Fate and Degradation Pathways Focus on Chemical and Biological Transformation Mechanisms, Not Ecotoxicity
Abiotic Degradation Mechanisms
Abiotic degradation involves the transformation of a chemical compound through non-biological processes such as photolysis, hydrolysis, and oxidation-reduction reactions. These mechanisms are crucial in determining the persistence of a compound in the environment.
Photolytic degradation, the breakdown of compounds by light, can be a significant environmental fate process for aromatic amines. For aniline (B41778), photodegradation in aqueous media is known to be accelerated in the presence of substances like microalgae, which can generate reactive oxygen species such as hydroxyl radicals and singlet oxygen. nih.gov The degradation of aniline in the presence of a photocatalyst like TiO2 under UV radiation has been shown to produce intermediates including phenol, 2-aminophenol, hydroquinone, and nitrobenzene, confirming the role of hydroxyl radicals in its transformation. researchgate.net
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of a compound is a key factor in its environmental persistence, particularly in aqueous systems. Compounds that lack functional groups susceptible to hydrolysis are generally stable in water. nih.gov
Aniline and its simple halogenated derivatives are not expected to undergo significant hydrolysis under typical environmental conditions. nih.gov For instance, 4-fluoroaniline (B128567) is not predicted to have hydrolysis as a major degradation pathway. nih.gov The 1,1-difluoroethyl group is also generally resistant to hydrolysis due to the strength of the carbon-fluorine bonds. While certain complex fluorinated molecules with ester functionalities can be designed to be susceptible to hydrolytic clearance, the carbon-fluorine bonds in the difluoroethyl group of the target compound are not expected to be readily cleaved by water. acs.org Therefore, it is anticipated that 4-(1,1-difluoroethyl)aniline (B1393970) hydrochloride would exhibit significant hydrolytic stability.
Oxidation-reduction (redox) reactions involve the transfer of electrons and are fundamental to the transformation of many organic pollutants in the environment. libretexts.org Oxidation is the loss of electrons, while reduction is the gain of electrons. libretexts.orgkhanacademy.org
The amino group of the aniline moiety is susceptible to oxidation. The oxidation of aniline can lead to the formation of various products, as seen in photocatalytic studies. researchgate.net In biological systems, the biodehalogenation of fluoroanilines can proceed through monooxygenation at a fluorinated position, leading to a reactive quinoneimine. nih.gov
Conversely, reduction reactions can also occur. For example, fluorinated nitroaromatic compounds can be reduced to form the corresponding fluoroanilines, often through catalytic hydrogenation. alfa-chemistry.comwikipedia.org While 4-(1,1-difluoroethyl)aniline is already in a reduced (amino) form, the potential for further redox transformations of the molecule or its degradation products exists, depending on the prevailing environmental conditions (e.g., aerobic vs. anaerobic).
Biotic Degradation Mechanisms
Biotic degradation, the breakdown of organic compounds by living organisms, primarily microorganisms, is a critical process for the removal of pollutants from the environment. The presence of fluorine atoms in a molecule often increases its resistance to biodegradation. nih.govnih.gov
The microbial degradation of organofluorine compounds is a challenging process due to the high stability of the carbon-fluorine bond. nih.govresearchgate.net Microorganisms that can break this bond are relatively rare. nih.govresearchgate.net Consequently, many fluorinated compounds are recalcitrant in the environment. nih.govresearchgate.net
For fluoroaromatic compounds, microbial degradation, when it occurs, often proceeds through initial enzymatic attacks on non-fluorinated parts of the molecule. mdpi.com The microbial catabolism of compounds like fluorobenzenes and fluoroanilines has been studied, and they are often metabolized via pathways common to non-halogenated hydrocarbons, leading to intermediates like (halo)catechols. researchgate.netresearchgate.net
The degradation of fluoroanilines can be initiated by monooxygenases, which hydroxylate the aromatic ring. This can lead to the spontaneous release of fluoride (B91410) ions from an unstable intermediate. nih.govresearchgate.net However, the degradation of polyfluorinated compounds is generally slower and less complete than that of their monofluorinated or non-fluorinated counterparts. nih.gov In anaerobic conditions, the degradation of fluoroaromatics is even more limited, although some denitrifying bacteria have been shown to mineralize 2- and 4-fluorobenzoate. nih.govresearchgate.netresearchwithrutgers.com
For 4-(1,1-difluoroethyl)aniline hydrochloride, it is likely that microbial degradation would be slow. The difluoroethyl group would add to the recalcitrance of the molecule. Any potential degradation would likely be initiated by microbial enzymes acting on the aniline ring.
| Degradation Aspect | Inference from Literature | Relevant Compounds Studied | Citation |
|---|---|---|---|
| Overall Recalcitrance | High, due to the stable C-F bonds. | General Organofluorine Compounds | nih.govnih.gov |
| Initial Enzymatic Attack | Likely targets the non-fluorinated aromatic ring. | Fluoroaromatics | mdpi.com |
| Aerobic Pathway Intermediates | May proceed via hydroxylated intermediates like (halo)catechols. | Fluorobenzenes, Fluoroanilines | researchgate.netresearchgate.net |
| Anaerobic Degradation | Expected to be very limited. | Fluorophenols, Fluorobenzoates | nih.govresearchwithrutgers.com |
The identification of degradation products is key to understanding the transformation pathways of a chemical. For fluoroanilines, microsomal studies have shown that biodehalogenation can lead to the formation of reactive quinoneimines, which are more reactive than the corresponding 4-hydroxyaniline derivatives. nih.gov The formation of fluorohydroxyanilines has also been observed, which can be unstable and lose a fluoride anion, especially when the hydroxyl group is ortho or para to the fluoro substituent. nih.gov
The degradation of the parent compound, aniline, can result in products such as phenol, 2-aminophenol, and hydroquinone. researchgate.net Based on these findings, potential degradation products of this compound could include hydroxylated derivatives of the aromatic ring, potentially leading to defluorination and the formation of corresponding phenols and catechols. The 1,1-difluoroethyl group itself is expected to be more resistant to degradation, but transformations are not impossible under specific microbial actions.
| Potential Product Type | Example from Analogue | Parent Analogue | Citation |
|---|---|---|---|
| Hydroxylated Derivatives | 4-Hydroxyaniline | Fluoroanilines | nih.gov |
| Quinoneimines | Reactive quinoneimine | Fluoroanilines | nih.gov |
| Phenols/Catechols | Phenol, Hydroquinone | Aniline | researchgate.net |
| Dehalogenated Aromatics | Fluoride ion release | Fluoroanilines | nih.gov |
Environmental Fate Modeling Principles
The environmental fate of a chemical compound, such as this compound, is dictated by a complex interplay of its physicochemical properties and its interactions within various environmental compartments, including water, soil, and air. Environmental fate modeling is a critical tool used to predict a substance's distribution, persistence, and potential for transport. This section outlines the fundamental principles of environmental fate modeling, with a focus on the likely behavior of this compound based on data from related aniline derivatives.
The environmental behavior of aniline and its derivatives is influenced by their susceptibility to various degradation processes. nih.gov While biological methods can be effective, the toxicity of some aniline compounds to microorganisms can render these methods impractical for certain recalcitrant organic compounds. nih.gov Advanced oxidation processes (AOPs), which rely on the generation of highly reactive species like hydroxyl radicals, have been shown to be effective in degrading aniline and its derivatives in wastewater. nih.govnih.gov
For fluorinated anilines, biotransformation is a key degradation pathway. The metabolism of these compounds can be influenced by the position of the fluorine substituent. For instance, cytochrome P-450 dependent monooxygenation at a fluorinated para position can lead to the formation of a fluoride anion and a reactive benzoquinoneimine. nih.gov This reactive intermediate can then be chemically reduced to the corresponding 4-hydroxyaniline. nih.gov It is important to note that the reactivity of the quinoneimine intermediates, and thus the potential for bioactivation, can increase with a greater number of fluoro-substituents. nih.gov
Three primary pathways have been identified for the dehalogenation of fluorinated aniline derivatives:
Monooxygenation at a fluorinated position, releasing a fluoride anion and forming a reactive quinoneimine. nih.gov
Protein binding of a fluoro-containing (semi)quinoneimine metabolite. nih.gov
Oxidation of a hydroxyaniline metabolite by superoxide (B77818) anion radicals. nih.gov
These dehalogenation pathways are all considered bioactivation pathways. nih.gov The instability of fluorohydroxyanilines, particularly those with a hydroxyl group ortho or para to the fluoro substituent, can lead to the loss of the fluoride anion in the presence of oxygen. nih.gov
The following interactive table summarizes key data points relevant to the environmental fate modeling of aniline and its fluorinated derivatives.
Interactive Data Table: Environmental Fate and Degradation of Aniline Derivatives
| Compound Class | Key Degradation Process | Mediating System/Factor | Primary Metabolites/Products | Reference |
|---|---|---|---|---|
| Aniline | Advanced Oxidation Process (AOP) | Hydroxyl Radical (HO•) | Various degradation products | nih.govnih.gov |
| Aniline | Biological Degradation | Dietzia natronolimnaea, Pseudomonas sp., etc. | Catechol (aerobic), Benzoic acid (anaerobic) | nih.govresearchgate.net |
| Fluorinated Anilines | Biotransformation/Dehalogenation | Cytochrome P-450 | Benzoquinoneimine, 4-hydroxyaniline | nih.gov |
| Fluorinated Anilines | Dehalogenation | Monooxygenation | Reactive quinoneimine, Fluoride anion | nih.gov |
| Fluorinated Anilines | Dehalogenation | Protein Binding | Fluoro-containing (semi)quinoneimine metabolite | nih.gov |
| Fluorinated Anilines | Dehalogenation | Oxidation | Fluoride anion | nih.gov |
Future Research Directions and Emerging Paradigms
Advancements in Synthetic Methodologies
The introduction of the gem-difluoroethyl group into aromatic systems is of significant interest in medicinal and materials chemistry. Recent advancements have focused on developing milder, more efficient, and sustainable methods for the synthesis of difluoroalkyl anilines, moving away from harsh conditions and expensive metal catalysts.
A promising area of research involves photoinduced, transition-metal-free methods. nih.govacs.org These approaches offer significant advantages in terms of sustainability and operational simplicity. Two notable emerging strategies are:
Organophotocatalysis: Utilizing organic dyes like Eosin Y, this method employs visible light to catalyze the difluoroalkylation of anilines under very mild conditions. acs.org The reaction proceeds via an oxidative quenching cycle and is particularly effective for electronically rich anilines. nih.govacs.org
Electron Donor–Acceptor (EDA) Complex Formation: A novel strategy involves the formation of an EDA complex between anilines and a difluoroalkylating agent (e.g., ethyl difluoroiodoacetate). nih.govacs.org This complex can be activated by light to initiate the reaction without needing an external photocatalyst, representing a highly streamlined and efficient synthetic route. nih.govacs.org
These modern techniques represent a significant step forward, offering higher yields and broader substrate applicability, including for complex molecular architectures. acs.org
Table 1: Comparison of Emerging Synthetic Methodologies for Difluoroalkylation of Anilines
| Feature | Organophotocatalysis (Eosin Y) | EDA Complex Formation |
|---|---|---|
| Catalyst | Eosin Y (organic dye) | None (photocatalyst-free) acs.org |
| Energy Source | Visible Light (e.g., 525 nm LED) acs.org | Visible Light (e.g., 427 nm LED) acs.org |
| Key Reagent | Ethyl difluoroiodoacetate | Ethyl difluoroiodoacetate nih.govacs.org |
| Conditions | Mild, room temperature | Mild, room temperature acs.org |
| Advantages | Avoids transition metals, sustainable nih.gov | High efficiency, operationally simple nih.govacs.org |
| Limitations | Less effective for electron-poor anilines acs.org | Formation is disfavored with electron-poor anilines acs.org |
Novel Applications in Materials Science
The unique electronic properties conferred by fluorine atoms suggest that 4-(1,1-difluoroethyl)aniline (B1393970) and its derivatives are promising candidates for novel materials. Research into fluorinated anilines has indicated their potential utility in fields such as nonlinear optical (NLO) materials and advanced polymers. semanticscholar.org
Future research could focus on incorporating the 4-(1,1-difluoroethyl)aniline moiety into polymer backbones. The presence of the difluoroethyl group can significantly alter a material's properties, including:
Thermal Stability: Fluorinated polymers often exhibit enhanced resistance to thermal degradation.
Chemical Resistance: The C-F bond's strength can improve resistance to chemical attack.
Dielectric Properties: The high electronegativity of fluorine can lower the dielectric constant, making such materials useful in microelectronics.
Electro-optical Properties: Computational studies on substituted anilines show that functional groups significantly influence properties like dipole moment, polarizability, and hyperpolarizability, which are crucial for electro-optical materials. researchgate.net
Exploration of these compounds for creating specialized polymers, liquid crystals, or components in organic light-emitting diodes (OLEDs) represents a vibrant area for future materials science research.
Integration into Advanced Catalytic Systems
While 4-(1,1-difluoroethyl)aniline hydrochloride is primarily known as a synthetic building block, its structural and electronic features suggest potential roles within advanced catalytic systems. The electron-withdrawing nature of the difluoroethyl group can modulate the electron density of the aniline (B41778) nitrogen and the aromatic ring, making it a candidate for several catalytic applications.
Emerging research directions include:
Ligand Development: The aniline moiety can be functionalized to create novel ligands for transition-metal catalysis. The electronic properties of the difluoroethyl group could tune the catalytic activity and selectivity of the metal center for various cross-coupling and hydrogenation reactions.
Anionic Phase-Transfer Catalysis: Highly fluorinated aromatic structures have been successfully designed as lipophilic, stable anionic phase-transfer catalysts. kyushu-u.ac.jp Derivatives of 4-(1,1-difluoroethyl)aniline could be explored for creating new borate-based catalysts, which are effective at transferring cationic species from an aqueous to an organic phase to promote electrophilic reactions. kyushu-u.ac.jp
Organocatalysis: The aniline functional group is a cornerstone of many organocatalysts. The difluoroethyl substituent could be used to fine-tune the acidity, basicity, and steric environment of aniline-based catalysts for asymmetric synthesis.
Theoretical Predictions and Experimental Verification
Computational chemistry provides powerful tools for predicting the behavior of molecules, thereby guiding experimental research and accelerating discovery. For this compound, theoretical studies using methods like Density Functional Theory (DFT) can offer profound insights. eurjchem.com
Future computational work is expected to focus on:
Reaction Mechanism and Kinetics: As demonstrated in studies of similar molecules like 4-methyl aniline, computational methods can elucidate the detailed mechanism and kinetics of atmospheric or synthetic reactions, for instance, with hydroxyl radicals. mdpi.com
Molecular Geometry and Electronic Properties: DFT calculations can accurately predict bond lengths, angles, and electronic characteristics such as the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP). researchgate.netresearchgate.net This information is vital for understanding the molecule's reactivity and its potential in materials science. researchgate.net
Intermolecular Interactions: Hirshfeld surface analysis can be used to visualize and quantify the intermolecular interactions (e.g., hydrogen bonds, C-H···π interactions) that govern the crystal packing of the solid-state hydrochloride salt, which is crucial for understanding its physical properties. eurjchem.com
These theoretical predictions provide a roadmap for experimentalists, enabling the targeted design of new materials and catalysts with desired properties.
Table 2: Potential Theoretical Investigations on 4-(1,1-difluoroethyl)aniline
| Computational Method | Property to Investigate | Potential Application / Insight |
|---|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry | Verification of experimental structures (e.g., from X-ray crystallography) eurjchem.com |
| DFT / B3LYP | Electronic properties (HOMO-LUMO gap, dipole moment) | Prediction of reactivity and suitability for electro-optical materials researchgate.netresearchgate.net |
| Transition State Theory (TST) | Reaction pathways and energy barriers | Understanding synthetic mechanisms and predicting reaction outcomes mdpi.com |
| Hirshfeld Surface Analysis | Intermolecular interactions | Elucidating crystal packing and solid-state properties eurjchem.com |
Green Chemistry Innovations for Compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on the synthesis of this compound will likely prioritize sustainability. sphinxsai.com
Key areas for innovation include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. sphinxsai.com The efficiency of a reaction can be evaluated by its percentage of atom utilization. sphinxsai.com
Avoidance of Hazardous Reagents: Replacing corrosive or toxic reagents, such as acetic anhydride in acetylation reactions, with greener alternatives like a magnesium sulfate-glacial acetic acid system. ijtsrd.com
Sustainable Catalysis: As mentioned, the shift towards visible-light photocatalysis using organic catalysts instead of precious or heavy metals is a significant green innovation. nih.govacs.org This approach reduces reliance on critical resources and often allows reactions to proceed under ambient temperature and pressure, lowering energy consumption.
Use of Greener Solvents: Exploring the use of more environmentally benign solvents, such as deep eutectic solvents (DESs), which are sustainable, non-toxic, and can enhance reaction rates under mild conditions. unizar.es
By integrating these principles, the next generation of synthetic methods for this compound will be not only more efficient but also more environmentally responsible.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 4-(1,1-difluoroethyl)aniline hydrochloride, and what key reagents are involved?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic coupling reactions. For example, fluorination of ethyl-substituted precursors using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can introduce the difluoroethyl group. The aniline hydrochloride salt is then formed via HCl treatment. Key intermediates include 4-bromo- or 4-iodoaniline derivatives, which undergo cross-coupling with 1,1-difluoroethyl reagents (e.g., Grignard or organozinc reagents) .
Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR : and NMR to identify the difluoroethyl group (δ ~-90 ppm for CF) and aromatic protons (δ 6.5–7.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion [M+H] (e.g., CHFNCl).
- X-ray Crystallography : For unambiguous confirmation of the crystal structure, including the orientation of the difluoroethyl group and hydrogen bonding in the hydrochloride salt .
Q. What solubility properties should researchers consider when designing experiments with this compound?
- Methodological Answer : The hydrochloride salt enhances water solubility compared to the free base. Solubility tests in polar solvents (e.g., water, DMSO, methanol) are critical for reaction planning. For example, solubility in aqueous buffers (pH 4–6) facilitates biological assays, while DMSO is preferred for stock solutions in organic reactions. Precipitation at neutral or alkaline pH requires pH adjustment during experimental workflows .
Advanced Research Questions
Q. How do the electron-withdrawing effects of the difluoroethyl group influence the reactivity of the aniline ring in nucleophilic substitution reactions?
- Methodological Answer : The -CFCH group exerts strong electron-withdrawing effects via inductive withdrawal, activating the para-position of the aniline ring toward electrophilic attack. This is confirmed by Hammett substituent constants (σ ~0.43 for CF groups). Researchers should optimize reaction conditions (e.g., temperature, catalysts) for regioselective substitutions, leveraging DFT calculations to predict reactive sites .
Q. What strategies can resolve discrepancies in biological activity data observed between this compound and its fluorinated analogs?
- Methodological Answer : Discrepancies often arise from differences in metabolic stability or steric hindrance. Strategies include:
- Comparative SAR Studies : Synthesize analogs with varying fluorine substitution (e.g., monofluoro vs. trifluoroethyl) and assess IC values in enzyme inhibition assays.
- Metabolic Profiling : Use liver microsome assays to identify degradation pathways (e.g., cytochrome P450 interactions).
- Crystallographic Analysis : Co-crystallize the compound with target proteins to map binding interactions and steric clashes .
Q. How does the hydrochloride salt form affect the compound’s stability under different storage conditions?
- Methodological Answer : The hydrochloride salt improves thermal stability but is hygroscopic. Storage recommendations:
- Temperature : -20°C in sealed, desiccated containers to prevent hydrolysis.
- Light Sensitivity : Amber vials to avoid photodegradation of the aniline moiety.
- Long-Term Stability : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC purity checks .
Q. What computational methods are effective for predicting the collision cross-section (CCS) of this compound in ion mobility spectrometry?
- Methodological Answer : Use molecular dynamics (MD) simulations with software like MOBCAL or IMPACT to model gas-phase ion structures. Calibrate against experimental CCS values obtained from drift-tube ion mobility-mass spectrometry (DTIMS). Key parameters include charge state, solvent adducts, and conformational flexibility of the difluoroethyl group .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting NMR data for the difluoroethyl group’s chemical shift?
- Methodological Answer : Discrepancies may arise from solvent effects or impurities. Solutions include:
- Standardization : Use deuterated solvents (e.g., DO for hydrochloride salts) and internal references (TMS or DSS).
- Decoupling Experiments : Apply - heteronuclear correlation (HETCOR) NMR to resolve splitting patterns.
- Comparative Analysis : Cross-reference with structurally validated analogs (e.g., 2-(1,1-difluoroethyl)aniline hydrochloride) .
Q. What experimental controls are essential when assessing this compound’s cytotoxicity in cell culture studies?
- Methodological Answer : Include:
- Negative Controls : Free base form or non-fluorinated analogs to isolate fluorine-specific effects.
- Solvent Controls : DMSO or PBS at matching concentrations.
- Purity Verification : Pre-assay HPLC analysis to rule out degradation products.
- Dose-Response Curves : Use at least 6 concentrations to calculate accurate EC/LC values .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
